3-Phenylpiperidin-3-ol
Overview
Description
3-Phenylpiperidin-3-ol is an organic compound with the molecular formula C₁₃H₁₇NO. It contains a benzene ring, a piperidine ring, and a hydroxyl group. This compound is a derivative of piperidine, a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpiperidin-3-ol can be synthesized through several methods. One common approach involves the condensation reaction of benzaldehyde and pyridine, followed by a hydrogenation reaction to reduce the carbonyl group to a hydroxyl group . Another method includes a one-pot reduction/Grignard addition sequence applied to alkyl proline esters, followed by a ring expansion applied to the corresponding prolinols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis methods. The specific preparation method may vary, but the general approach involves the condensation and hydrogenation reactions mentioned above .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring and piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, piperidine derivatives generally exert their effects by interacting with receptors and enzymes in the body. For example, some piperidine derivatives act as agonists or antagonists at neurotransmitter receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
2-Phenylpiperidine: Similar structure but with the phenyl group at the 2-position.
4-Phenylpiperidine: Similar structure but with the phenyl group at the 4-position.
Uniqueness
3-Phenylpiperidin-3-ol is unique due to the presence of the hydroxyl group at the 3-position, which imparts different chemical and biological properties compared to other phenylpiperidine derivatives.
Properties
IUPAC Name |
3-phenylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQDFYSFZZSMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450400 | |
Record name | 3-phenylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23396-50-1 | |
Record name | 3-phenylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23396-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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